4-Morpholinobenzonitrile

Solubility Formulation Medicinal Chemistry

Piperidine and pyrrolidine analogs often suffer from poor water solubility and high melting points, complicating high-throughput purification and automated handling. 4-Morpholinobenzonitrile directly resolves these bottlenecks: - Patent-validated scaffold for KRAS G12C inhibitors (e.g., I-1, I-84) with potent cellular activity. - Explicitly water-soluble (unlike piperidine analog); moderate mp (85 °C) ensures easy weighing. - Benchmark 96% yield in solvent-free microwave amination, ideal for scaling morpholine-containing libraries.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 10282-31-2
Cat. No. B077849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinobenzonitrile
CAS10282-31-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
InChIKeyZSCUWVQXQDCSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobenzonitrile: Product Overview


4-Morpholinobenzonitrile (CAS 10282-31-2, C11H12N2O, MW 188.23) is a para-substituted benzonitrile derivative bearing a morpholine ring at the 4-position. This heterocyclic scaffold imparts distinctive physicochemical properties, including water solubility and a moderate logP of 1.46 . The compound exists as a white to light yellow crystalline solid with a melting point of 85 °C [1]. It serves primarily as a synthetic intermediate in medicinal chemistry programs, most notably in the construction of KRAS G12C inhibitors and other kinase-targeting agents [2]. Commercially available in high purity (>98% GC) from major chemical suppliers, 4-morpholinobenzonitrile is a well-characterized, readily accessible building block for structure-activity relationship (SAR) studies and fragment-based drug discovery.

1 Fragment building block for kinase inhibitor programs, including KRAS G12C inhibitor scaffolds
2 Water-soluble morpholine scaffold compatible with aqueous reaction media and purification workflows
3 High-yielding microwave-assisted synthesis protocol available, supporting process efficiency

4-Morpholinobenzonitrile vs. Structural Analogs


The substitution of 4-morpholinobenzonitrile with its closest structural analogs—4-piperidinobenzonitrile, 4-(pyrrolidin-1-yl)benzonitrile, or 4-(4-methylpiperazin-1-yl)benzonitrile—is not benign. These analogs share the para-cyano group but differ fundamentally in the attached saturated heterocycle, leading to measurable divergences in solubility, lipophilicity, basicity, and solid-state behavior that directly impact synthetic tractability, formulation, and biological target engagement. The morpholine ring, with its oxygen heteroatom, confers a unique balance of aqueous solubility (soluble in water) and moderate logP (1.46) , whereas the piperidine analog is appreciably less water-soluble and the pyrrolidine analog exhibits a dramatically elevated melting point (200 °C vs. 85 °C) that complicates handling and purification [1]. Furthermore, the morpholine moiety is specifically validated in patent-protected KRAS G12C inhibitor scaffolds, where it optimizes kinase domain binding and cellular potency [2]. Generic substitution without systematic requalification risks altering reaction kinetics, crystal form, and, critically, biological activity in a manner that cannot be predicted from simple structural similarity.

Aqueous solubility profile may not transfer

Piperidine analog lacks reported water solubility, which can limit reaction medium compatibility and early-stage assay readiness.

Solid-state behavior diverges significantly

Pyrrolidine analog exhibits a much higher melting point, complicating handling, dissolution, and purification steps.

Binding-mode validation is scaffold-specific

The morpholine ring is specifically exemplified in KRAS G12C inhibitor patents; structural analogs are not claimed for the same binding pose, risking target-engagement failure.

Quantitative Advantages of 4-Morpholinobenzonitrile


Aqueous Solubility vs. Piperidine Analog

4-Morpholinobenzonitrile is explicitly documented as soluble in water . In contrast, its direct comparator 4-piperidinobenzonitrile lacks any vendor-reported water solubility, with multiple sources indicating only organic solvent solubility (e.g., methanol) . This differential aqueous solubility profile is a direct consequence of the morpholine ring's oxygen atom, which increases polarity and hydrogen-bonding capacity relative to the all-carbon piperidine ring.

Aqueous solubility
Data to verify
Target: Soluble in water
Comparator (piperidine): No aqueous solubility reported
Supports aqueous reaction media and purification workflows
Cross-study comparison; verify solubility in specific buffer systems
Solubility Formulation Medicinal Chemistry

LogP Advantage over Piperidine Analog

4-Morpholinobenzonitrile exhibits a calculated LogP of 1.46 . The piperidine analog, 4-piperidinobenzonitrile, is structurally more lipophilic due to the absence of the morpholine oxygen, resulting in a LogP that is typically ~0.5–1.0 units higher for comparable scaffolds [1]. This difference in lipophilicity has direct implications for membrane permeability, protein binding, and overall drug-likeness in lead optimization campaigns.

LogP difference
Class-level
1.46 (piperidine est. 2.0–2.5)
Lower lipophilicity may improve developability profile
Class-level inference; confirm experimentally
Lipophilicity ADME Drug-likeness

Melting Point Advantage over Pyrrolidine Analog

4-Morpholinobenzonitrile has a melting point of 85 °C, as confirmed by multiple reputable vendor datasheets [1]. Its direct analog 4-(pyrrolidin-1-yl)benzonitrile, which differs only by replacement of the morpholine ring with a pyrrolidine ring, exhibits a dramatically higher melting point of 200 °C . This 115 °C differential reflects fundamental differences in crystal packing and intermolecular interactions conferred by the oxygen atom.

Melting point
Data to verify
85 °C (pyrrolidine analog: 200 °C)
Lower melting point simplifies handling and recrystallization
Vendor-reported values; confirm lot-specific behavior
Solid-State Properties Purification Process Chemistry

KRAS G12C Inhibitor Fragment Validation

4-Morpholinobenzonitrile is explicitly claimed as a core structural component in multiple exemplar compounds within Araxes Pharma's KRAS G12C inhibitor patent portfolio. Specifically, compound I-1 and compound I-84 are built upon a 4-morpholinobenzonitrile core [1]. This is not a generic substitution; the morpholine oxygen is likely critical for optimal interaction with the switch-II pocket of KRAS G12C, as documented in related inhibitor classes [2]. While the piperidine analog has been explored in other kinase contexts, it is conspicuously absent from the most advanced KRAS G12C clinical candidates.

KRAS G12C fragment use
Class-level
Claimed in patent exemplars I-1, I-84
Supports fragment-based drug discovery for KRAS G12C
Binding mode inferred from patent; validate in target engagement assays
KRAS G12C Oncology Fragment-Based Drug Discovery

Efficient Microwave-Assisted Synthesis

4-Morpholinobenzonitrile can be synthesized in 96% yield via microwave-assisted nucleophilic aromatic substitution of 4-chlorobenzonitrile with morpholine under solvent-free conditions . While analogous conditions can be applied to piperidine and pyrrolidine, the specific yield for 4-morpholinobenzonitrile under optimized microwave protocols is documented at 96%, providing a benchmark for procurement of high-quality material [1]. This high-yielding, solvent-free route reduces waste and cost relative to traditional thermal methods.

Microwave synthesis yield
Reported
96% yield (solvent-free)
High efficiency supports process cost reduction
Under optimized microwave conditions
Synthetic Efficiency Green Chemistry Process Development

Low Basicity Minimizes Off-Target Interactions

The morpholine nitrogen in 4-morpholinobenzonitrile has a predicted pKa of 1.69 ± 0.40 . This low basicity, driven by the electron-withdrawing para-cyano group and the ring oxygen's inductive effect, contrasts sharply with piperidine analogs (pKa ~10–11) and piperazine analogs (pKa ~8–9) [1]. A pKa below physiological pH reduces the fraction of positively charged species, which is known to decrease hERG channel blockade liability and improve membrane permeability in certain contexts.

Basicity (pKa)
Class-level
1.69 ±0.40 (piperidine analog ~9–10)
Low basicity may reduce hERG-related off-target context
Predicted value; verify pKa experimentally
Basicity Selectivity Safety Pharmacology

4-Morpholinobenzonitrile: Application Scenarios


KRAS G12C Inhibitor Fragment Elaboration

Use 4-morpholinobenzonitrile as the para-substituted aryl core in the synthesis of KRAS G12C inhibitors. This application is directly supported by patent exemplars (compounds I-1 and I-84) that demonstrate the morpholine-containing scaffold achieves potent cellular inhibition of mutant KRAS [1]. The compound's moderate LogP and aqueous solubility facilitate subsequent synthetic transformations and biological assay compatibility.

Aqueous-Compatible Medicinal Chemistry Libraries

Incorporate 4-morpholinobenzonitrile into fragment libraries or as a building block for parallel synthesis where water solubility is a requirement. Unlike the piperidine analog, 4-morpholinobenzonitrile is explicitly water-soluble, enabling reactions in aqueous media and simplifying high-throughput purification [1]. Its moderate melting point (85 °C) also simplifies automated weighing and handling.

Low-Basicity Scaffold for CNS/Cardiovascular Programs

Select 4-morpholinobenzonitrile for lead series targeting CNS or cardiovascular indications where minimization of hERG channel blockade is critical. The compound's predicted pKa of 1.69 ensures that at physiological pH it remains predominantly uncharged, reducing the risk of off-target ion-channel interactions associated with more basic piperidine or piperazine analogs [1].

Green Chemistry and Process Development

Employ 4-morpholinobenzonitrile as a model substrate for developing solvent-free, microwave-assisted amination protocols. The documented 96% yield under these conditions [1] provides a benchmark for optimizing large-scale syntheses of related morpholine-containing building blocks, aligning with sustainability and cost-reduction goals in industrial process chemistry.

Application
Selection Property
Validation Focus
KRAS G12C inhibitor fragment elaboration
Patent-validated morpholine scaffold
Target engagement and potency assay confirmation
Aqueous-compatible fragment libraries
Water solubility
Solubility in aqueous reaction media and buffer systems
Low-basicity lead series (CNS/cardiovascular)
Low pKa scaffold
hERG channel assay screening
Green process chemistry
Microwave synthesis compatibility
Scalability and yield optimization under solvent-free conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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